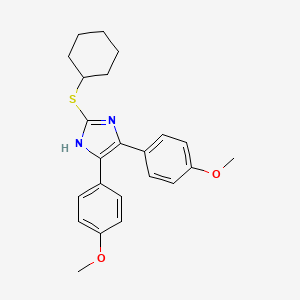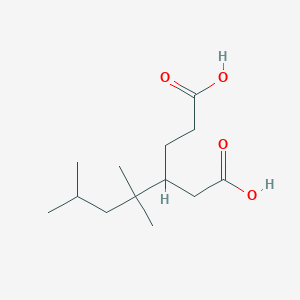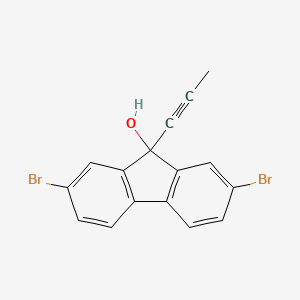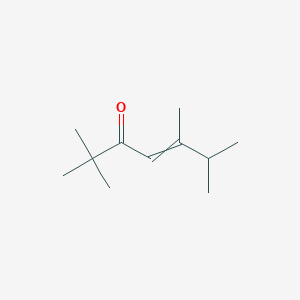
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of diethylsilane and dimethylsulfide in the presence of a catalyst to facilitate the formation of the thiadisilinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The silicon atoms can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon derivatives.
Scientific Research Applications
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-sulfur interactions in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane involves its interaction with various molecular targets, primarily through its silicon and sulfur atoms. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,2,6-thiadisilinane: Lacks the ethyl groups, resulting in different reactivity and applications.
2,2-Diethyl-1,2,6-thiadisilinane: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2,2-Diethyl-6,6-dimethyl-1,2,6-thiadisilinane is unique due to the presence of both ethyl and methyl groups, which influence its steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
89588-52-3 |
|---|---|
Molecular Formula |
C9H22SSi2 |
Molecular Weight |
218.51 g/mol |
IUPAC Name |
2,2-diethyl-6,6-dimethyl-1,2,6-thiadisilinane |
InChI |
InChI=1S/C9H22SSi2/c1-5-12(6-2)9-7-8-11(3,4)10-12/h5-9H2,1-4H3 |
InChI Key |
KKVQYZINKWFFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(CCC[Si](S1)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)




![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)

